SN-38 4-Deoxy-glucuronide
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Overview
Description
SN-38 4-Deoxy-glucuronide is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. This compound is formed as a byproduct during the preparation of SN-38 Glucuronide . This compound has garnered interest due to its potential implications in drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN-38 4-Deoxy-glucuronide typically involves the glucuronidation of SN-38. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9 . The reaction conditions often include the presence of bovine serum albumin (BSA) to enhance the glucuronidation activity .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely derived as a byproduct during the large-scale synthesis of SN-38 Glucuronide. The process involves similar glucuronidation reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
SN-38 4-Deoxy-glucuronide primarily undergoes glucuronidation reactions. It can also participate in hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: Catalyzed by UGT enzymes in the presence of UDP-glucuronic acid.
Hydrolysis: Can occur in acidic or basic conditions, leading to the breakdown of the glucuronide moiety.
Oxidation: Typically involves oxidative enzymes or reagents like hydrogen peroxide.
Major Products
The major product of glucuronidation is SN-38 Glucuronide. Hydrolysis can revert this compound back to SN-38, while oxidation may produce various oxidized derivatives depending on the specific conditions .
Scientific Research Applications
SN-38 4-Deoxy-glucuronide has several applications in scientific research:
Mechanism of Action
SN-38 4-Deoxy-glucuronide exerts its effects primarily through its role in the metabolism of irinotecan. It is formed via the glucuronidation of SN-38 by UGT enzymes . This process helps in the detoxification and excretion of SN-38, thereby reducing its cytotoxic effects. The molecular targets involved include UGT1A1 and UGT1A9, which catalyze the glucuronidation reaction .
Comparison with Similar Compounds
Similar Compounds
SN-38: The active metabolite of irinotecan, known for its potent cytotoxic effects.
SN-38 Glucuronide: The primary glucuronidated form of SN-38, involved in its detoxification and excretion.
Topotecan: Another topoisomerase I inhibitor with similar anti-cancer properties.
Uniqueness
SN-38 4-Deoxy-glucuronide is unique due to its specific formation as a byproduct during the glucuronidation of SN-38. Unlike SN-38 and SN-38 Glucuronide, it is not the primary metabolite but still plays a crucial role in understanding the metabolic pathways and potential drug interactions of irinotecan .
Properties
Molecular Formula |
C28H26N2O10 |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C28H26N2O10/c1-3-13-14-7-12(39-26-23(32)20(31)9-21(40-26)25(34)35)5-6-18(14)29-22-15(13)10-30-19(22)8-17-16(24(30)33)11-38-27(36)28(17,37)4-2/h5-9,20,23,26,31-32,37H,3-4,10-11H2,1-2H3,(H,34,35)/t20-,23+,26+,28-/m0/s1 |
InChI Key |
KMHNKMBQOGMTMU-NZIYMESCSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C=C(O6)C(=O)O)O)O |
Origin of Product |
United States |
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